
Fmoc-D-Aph(Cbm)-OH
説明
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-ureidophenyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid backbone, and a ureidophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-ureidophenyl)propanoic acid typically involves multiple steps:
Fmoc Protection: The amino group of the amino acid is protected using the Fmoc group.
Ureidophenyl Group Introduction: The phenyl group is functionalized to introduce the ureido group.
Coupling Reactions: The protected amino acid is coupled with the functionalized phenyl group under specific conditions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature controls to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or fluorenyl groups.
Reduction: Reduction reactions can modify the ureido group or other functional groups.
Substitution: Various substitution reactions can occur, especially at the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
科学的研究の応用
Peptide Synthesis
Overview
Fmoc-D-Aph(Cbm)-OH serves as a crucial building block in the synthesis of peptides. The Fmoc protection allows for selective deprotection during solid-phase peptide synthesis (SPPS), facilitating the construction of complex peptide sequences.
Key Benefits
- Versatility : It can be incorporated into various peptide sequences, enhancing the structural diversity of synthesized peptides.
- Stability : The compound exhibits good stability under standard SPPS conditions, which minimizes side reactions.
Case Study: Synthesis of Degarelix
Degarelix, a decapeptide used in prostate cancer treatment, incorporates this compound as part of its structure. Research indicates that using this compound leads to fewer impurities during synthesis compared to other amino acids, making it a preferred choice in pharmaceutical applications .
Drug Development
Overview
The unique properties of this compound facilitate the design and development of novel pharmaceuticals. Its ability to form stable peptide bonds is essential for creating biologically active compounds.
Applications
- Targeted Drug Delivery : The compound is utilized in developing drug conjugates that target specific biological pathways, enhancing therapeutic efficacy.
- Biomolecule Linkage : It aids in bioconjugation processes, linking drugs to carriers for improved delivery systems.
Data Table: Drug Development Applications
Application Area | Description | Example Use Case |
---|---|---|
Targeted Drug Delivery | Enhances specificity of drug action | Cancer therapeutics |
Bioconjugation | Links biomolecules for therapeutic applications | Antibody-drug conjugates |
Research in Neuroscience
Overview
this compound plays a significant role in neuroscience research, particularly in studying neuropeptides and their functions.
Applications
- Neuropeptide Synthesis : Used to create neuropeptide mimetics that can modulate neuronal activity.
- Understanding Neurological Disorders : Research involving this compound contributes to insights into disorders such as depression and anxiety.
Custom Synthesis Services
Many chemical suppliers offer custom synthesis services for this compound, catering to specific research needs across academia and industry. This flexibility allows researchers to obtain tailored compounds for their studies.
作用機序
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-ureidophenyl)propanoic acid involves interactions with specific molecular targets. The Fmoc group protects the amino group during synthesis, while the ureidophenyl group can participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Lacks the ureido group.
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid: Contains a nitro group instead of a ureido group.
Uniqueness
The presence of the ureidophenyl group in ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-ureidophenyl)propanoic acid provides unique properties, such as enhanced hydrogen bonding capabilities and potential biological activity.
生物活性
Fmoc-D-Aph(Cbm)-OH, a derivative of D-phenylalanine, is a modified amino acid widely utilized in peptide synthesis and biological research. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group, allowing for the selective modification of amino acids during solid-phase peptide synthesis (SPPS). This compound has garnered attention due to its unique biochemical properties and potential applications in drug delivery systems and functional materials.
Chemical Structure and Properties
This compound has the molecular formula CHNO and features a tert-butyl carbamoyl (Cbm) modification that enhances its stability and self-assembly properties. The structure can be represented as follows:
Component | Description |
---|---|
Fmoc Group | Protective group facilitating peptide synthesis |
D-Aph | D-4-amino-phenylalanine, providing structural integrity |
Cbm | Enhances hydrophobic interactions, promoting self-assembly |
The biological activity of this compound is primarily attributed to its ability to self-assemble into various structures through hydrophobic interactions. This self-assembly is influenced by environmental factors such as solvent composition, which can dictate the morphology of the resulting structures. The interactions are driven by both the fluorenyl ring's hydrophobicity and the steric effects of the Cbm group, leading to thermodynamically stable aggregates.
1. Peptide Synthesis
This compound is extensively used as a building block in SPPS, allowing for the creation of complex peptides with specific functionalities. Its stability during synthesis makes it an ideal choice for constructing peptide libraries for biological screening.
2. Drug Delivery Systems
Research indicates that peptides incorporating this compound can enhance drug delivery mechanisms by improving cellular uptake and targeting specific tissues. The self-assembly properties allow for the formation of nanoparticles that can encapsulate therapeutic agents.
3. Functional Materials
The unique self-assembly characteristics of this compound make it valuable in developing hydrogels and nanostructures for biomedical applications. These materials can be engineered to respond to environmental stimuli, making them suitable for controlled drug release.
Study 1: Peptide Conjugates with Radiolabeling
A study investigated the use of this compound in synthesizing peptide–chelator conjugates for tumor targeting using radiolabeled somatostatin analogs. The research demonstrated that these conjugates exhibited high receptor affinity and selectivity, making them promising candidates for targeted cancer therapies .
Study 2: Self-Assembly Behavior
Another investigation focused on the self-assembly behavior of Fmoc-modified peptides, including this compound. The findings revealed that varying solvent conditions could significantly alter the morphology and stability of the assembled structures, highlighting the compound's versatility in forming functional nanomaterials .
Research Findings
Recent studies have provided insights into the binding affinities and biological activities associated with this compound:
Study | Binding Affinity (Kd) | Biological Activity |
---|---|---|
Study 1 | High affinity for sst2 receptors | Antagonistic properties against agonists |
Study 2 | Variable based on solvent conditions | Enhanced self-assembly leading to functional materials |
特性
IUPAC Name |
(2R)-3-[4-(carbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c26-24(31)27-16-11-9-15(10-12-16)13-22(23(29)30)28-25(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,28,32)(H,29,30)(H3,26,27,31)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPDOFBZCSQAEJ-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)NC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)NC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444216 | |
Record name | MolPort-035-677-459 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324017-22-3 | |
Record name | MolPort-035-677-459 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Phenylalanine, 4-[(aminocarbonyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。